molecular formula C19H13ClN2OS2 B3037518 4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-60-6

4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B3037518
CAS No.: 478081-60-6
M. Wt: 384.9 g/mol
InChI Key: IQXWIEVGTRJIMO-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with a unique structure that includes an amino group, a benzoyl group, a chlorobenzyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions where the thiophene ring is treated with 4-chlorobenzyl chloride in the presence of a base.

    Amination: The final step involves introducing the amino group, which can be achieved through various methods such as reductive amination or direct amination using ammonia or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the amino and benzoyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
  • 4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
  • 4-Amino-5-benzoyl-2-[(4-bromobenzyl)sulfanyl]-3-thiophenecarbonitrile

Uniqueness

4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is unique due to the presence of the chlorobenzyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and effects.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(4-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-14-8-6-12(7-9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-4-2-1-3-5-13/h1-9H,11,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXWIEVGTRJIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC=C(C=C3)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501145612
Record name 4-Amino-5-benzoyl-2-[[(4-chlorophenyl)methyl]thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478081-60-6
Record name 4-Amino-5-benzoyl-2-[[(4-chlorophenyl)methyl]thio]-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-benzoyl-2-[[(4-chlorophenyl)methyl]thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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